molecular formula C20H25F3N2O4 B11512253 Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11512253
M. Wt: 414.4 g/mol
InChI Key: ONTXGHHHVQJMQH-UHFFFAOYSA-N
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Description

Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction’s scalability and efficiency make it a promising candidate for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for structural modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, dihydropyrimidinones are known to inhibit certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trifluoromethoxy group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its heptyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C20H25F3N2O4

Molecular Weight

414.4 g/mol

IUPAC Name

heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H25F3N2O4/c1-3-4-5-6-7-12-28-18(26)16-13(2)24-19(27)25-17(16)14-8-10-15(11-9-14)29-20(21,22)23/h8-11,17H,3-7,12H2,1-2H3,(H2,24,25,27)

InChI Key

ONTXGHHHVQJMQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

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